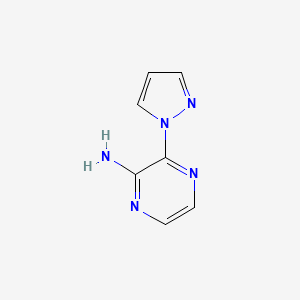

3-(1H-pyrazol-1-yl)pyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHNRZBNWREEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of direct experimental data for this specific molecule, this paper focuses on a theoretical evaluation of its basicity, supported by comparative data from its constituent pyrazole and pyrazine scaffolds, as well as related aminopyrazine structures. Standard experimental protocols for the determination of key physicochemical parameters such as pKa and solubility are also detailed to guide future laboratory investigations.

Introduction

This compound integrates two privileged heterocyclic scaffolds: pyrazole and pyrazine. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Similarly, the pyrazine ring is a crucial component in numerous biologically active compounds, particularly in the development of kinase inhibitors.[4] The combination of these two moieties in this compound presents a promising platform for the discovery of novel therapeutic agents.[4] Understanding the basic properties of this compound is fundamental for its development, influencing its pharmacokinetic and pharmacodynamic profiles.

Theoretical Evaluation of Basicity

The basicity of this compound is influenced by the nitrogen atoms within the pyrazole and pyrazine rings, and the exocyclic amino group. The lone pair of electrons on these nitrogen atoms determines their ability to accept a proton.

-

Pyrazine Moiety: Pyrazine is a weak base with a pKa of approximately 0.65.[5][6] The two nitrogen atoms are electron-withdrawing, which reduces the overall electron density of the ring and decreases the basicity of the nitrogens.

-

Pyrazole Moiety: Pyrazole is also a weak base, with the pKa of its conjugate acid being around 2.5.[1][7] The pyrrole-like nitrogen (at position 1) is non-basic as its lone pair is part of the aromatic sextet. The pyridine-like nitrogen (at position 2) is the basic center.

-

Amino Group: The exocyclic amino group at the 2-position of the pyrazine ring is expected to be the most basic site in the molecule. The basicity of this amino group is, however, modulated by the electronic effects of the pyrazine ring. For comparison, the pKa of the conjugate acid of 2-aminopyridine is approximately 6.86, while that of 2-aminopyrazine is significantly lower, around 3.01 (calculated from a pKb of 10.99).[3][8] This decrease in basicity is due to the electron-withdrawing nature of the second nitrogen atom in the pyrazine ring.

Considering these factors, the primary basic center of this compound is anticipated to be the exocyclic amino group, with an estimated pKa for its conjugate acid in the range of 2.5-3.5. The nitrogen atoms of the pyrazine and pyrazole rings are significantly less basic.

Quantitative Data

As direct experimental values for this compound are not available in the literature, the following table summarizes the pKa values of its parent heterocycles and a closely related analogue to provide a comparative context for its basic properties.

| Compound | Structure | pKa (Conjugate Acid) | Reference(s) |

| Pyrazine |  | ~0.65 | [5][6] |

| Pyrazole |  | ~2.5 | [1][7] |

| 2-Aminopyrazine |  | ~3.01 | [3] |

| This compound |  | Estimated 2.5 - 3.5 | - |

Note: The pKa for 2-aminopyrazine was calculated from the provided pKb value (pKa + pKb = 14).

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of a compound.[9][10][11]

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO2

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Preparation of the Sample Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a concentration of approximately 1-10 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Acidification: If determining the pKa of the conjugate acid, first titrate the solution with 0.1 M NaOH to a pH above the expected pKa to ensure the compound is in its free base form. Then, titrate with standardized 0.1 M HCl.

-

Titration: Add the titrant (HCl) in small, precise increments (e.g., 0.05-0.1 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. The pKa is the pH at which half of the compound is protonated. This corresponds to the midpoint of the steepest part of the curve. Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), and the peak of this plot will correspond to the equivalence point. The pKa is the pH at half the volume of the equivalence point.

Determination of Aqueous Solubility

This protocol describes a general method for determining the aqueous solubility of an amine compound.[12][13][14]

Materials:

-

This compound

-

Deionized water

-

Buffer solutions of various pH values

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water or a specific buffer solution in a sealed vial.

-

Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Solubility Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Visualizations

The basicity of this compound is determined by the availability of lone pairs on its nitrogen atoms for protonation. The following diagram illustrates the potential protonation sites.

Caption: Potential protonation sites of this compound.

The following workflow illustrates the general process for determining the pKa of a compound using potentiometric titration.

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. chemhaven.org [chemhaven.org]

- 13. moorparkcollege.edu [moorparkcollege.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

3-(1H-pyrazol-1-yl)pyrazin-2-amine chemical structure and synthesis

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)pyrazin-2-amine: Chemical Structure and Synthesis

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture is a composite of two "privileged scaffolds": pyrazole and pyrazine.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is integral to the structure of many biologically active molecules, notably as a core element in the design of kinase inhibitors.[1] The fusion of these two potent pharmacophores in this compound creates a promising platform for the development of novel therapeutic agents.[1] This guide provides a detailed overview of its chemical structure, physicochemical properties, and a generalized synthetic pathway.

Chemical Structure and Physicochemical Properties

The structure of this compound, with the chemical formula C₇H₇N₅, features a 1H-pyrazole ring linked at the N1 position to the C3 position of a pyrazin-2-amine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇N₅ | [2][3] |

| Molecular Weight | 161.168 g/mol | [1] |

| Monoisotopic Mass | 161.07014 Da | [2] |

| CAS Number | 1692631-95-0 | [1][3] |

| InChI Key | BGHNRZBNWREEFM-UHFFFAOYSA-N | [1][2][3] |

| SMILES | C1=CN(N=C1)C2=NC=CN=C2N | [2] |

| Predicted XlogP | -0.3 | [2] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 162.07742 | 131.1 | [2] |

| [M+Na]⁺ | 184.05936 | 141.0 | [2] |

| [M-H]⁻ | 160.06286 | 132.7 | [2] |

| [M+NH₄]⁺ | 179.10396 | 147.6 | [2] |

| [M+K]⁺ | 200.03330 | 137.8 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common and logical approach involves the initial formation of the pyrazole ring, followed by its coupling to a pyrazine moiety. One established method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent.[1] The subsequent introduction of the pyrazine ring can be accomplished via a nucleophilic substitution reaction.

A plausible synthetic route would involve the reaction of 3-amino-2-chloropyrazine with 1H-pyrazole. This nucleophilic aromatic substitution would be facilitated by a base.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. This protocol is based on established chemical principles for the formation of similar heterocyclic compounds.

Materials:

-

3-amino-2-chloropyrazine

-

1H-pyrazole

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-amino-2-chloropyrazine (1 equivalent), 1H-pyrazole (1.2 equivalents), and potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a suitable volume of dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to 80-100 °C with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane, to afford pure this compound.

-

Characterization: The structure and purity of the final compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-(1H-pyrazol-1-yl)pyrazin-2-amine, a heterocyclic compound with significant therapeutic potential. The core of its biological activity is rooted in the pyrazole-pyrazine scaffold, which is a "privileged structure" in medicinal chemistry, known for interacting with a variety of biological targets.[1][2] This document will delve into the primary anticancer and antiviral mechanisms of this compound and its analogues, supported by quantitative data from relevant studies, detailed experimental protocols, and visual representations of the key signaling pathways. The primary modes of action for this class of molecules are the inhibition of cyclin-dependent kinases (CDKs) and dihydroorotate dehydrogenase (DHODH), leading to anticancer and antiviral effects, respectively.[1]

Core Mechanisms of Action

The biological activities of this compound and its derivatives are multifaceted, with two primary, well-documented mechanisms of action: inhibition of Cyclin-Dependent Kinases (CDKs) for its anticancer effects, and inhibition of Dihydroorotate Dehydrogenase (DHODH) for its antiviral properties.

Anticancer Activity: Inhibition of Cyclin-Dependent Kinases (CDKs)

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][3] The primary anticancer mechanism of this compound is attributed to its ability to inhibit cyclin-dependent kinases. CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. By inhibiting CDKs, this compound disrupts the cell cycle progression, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1] This antiproliferative effect has been observed in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers.[1]

Derivatives of this scaffold have shown potent inhibition of several CDKs, including CDK2 and CDK16.[3][4] For instance, a 3-aminopyrazole derivative, PHA-533533, was found to inhibit CDK2/cyclin A with a Ki of 31 nM and demonstrated submicromolar IC50 values against various tumor cell lines.[4] Another derivative, an N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine compound, was a highly potent CDK2 inhibitor with a Ki of 0.005 µM.[5][6]

Antiviral Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Analogues of this compound have demonstrated significant antiviral activity, particularly against viruses like the measles virus.[1] This effect is mediated through the inhibition of the host cell enzyme, dihydroorotate dehydrogenase (DHODH).[7][8] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Many viruses are highly dependent on this pathway for their replication. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby creating an environment that is hostile to viral replication.[1][7]

Quantitative Data

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound | Target Kinase | Activity Type | Value | Reference |

| PHA-533533 | CDK2/cyclin A | Ki | 31 nM | [4] |

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | Ki | 0.005 µM | [5][6] |

| AT7519 (multi CDK inhibitor) | CDK2 | IC50 | 10-210 nM | [9] |

| CAN508 (di-amino pyrazole derivative) | CDK2 | IC50 | 0.35 µM | [9] |

| Compound 43d (3-amino-1H-pyrazole-based) | CDK16 | EC50 | 33 nM | [10] |

Table 2: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | Activity Type | Value | Reference |

| PHA-533533 | Various tumor cells | IC50 | Submicromolar | [4] |

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | 13 cancer cell lines | GI50 | 0.127–0.560 μM | [5][6] |

| PTA-1 | MDA-MB-231 | CC50 (24h) | 10 µM | [11] |

| QTZ05 (lH-pyrazolo[3,4-b]quinolin-3-amine derivative) | Colon cancer cell lines | IC50 | 2.3 - 10.2 µM | [12] |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the mechanism of action of pyrazole-based compounds.

Antiproliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.[3][13][14]

-

Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound and its derivatives represent a promising class of therapeutic agents with well-defined mechanisms of action. Their ability to inhibit key cellular enzymes like CDKs and DHODH provides a solid foundation for their development as anticancer and antiviral drugs. The quantitative data from related compounds underscore the potency of this chemical scaffold. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of these and other novel pyrazole-based compounds. Future research should focus on obtaining specific activity data for the parent compound and evaluating its efficacy and safety in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolyl Pyrazinamine Compounds

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and therapeutic potential of pyrazolyl pyrazinamine compounds has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of this important chemical scaffold, which has shown significant promise, particularly in the development of targeted kinase inhibitors.

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has a rich history in medicinal chemistry, with the first natural pyrazole, 1-pyrazolyl-alanine, being isolated from watermelon seeds in 1959.[1] Pyrazole-containing compounds have a long history of application as agrochemicals, herbicides, and active pharmaceutical ingredients.[1] The versatility of the pyrazole ring has led to the development of numerous drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

Pyrazinamide, a derivative of pyrazine, is a cornerstone of modern tuberculosis treatment.[5] Its unique mechanism of action, which involves conversion to its active form, pyrazinoic acid, targets non-replicating persisters of Mycobacterium tuberculosis, a feat that many other antibiotics cannot achieve.[6]

The strategic combination of these two pharmacologically significant moieties into a singular "pyrazolyl pyrazinamine" scaffold has given rise to a new class of compounds with significant therapeutic potential, most notably as potent and selective kinase inhibitors.

A Landmark Discovery: Pyrazol-3-ylamino Pyrazines as JAK2 Inhibitors

A pivotal moment in the history of pyrazolyl pyrazinamine compounds was the discovery of a series of pyrazol-3-ylamino pyrazines as potent and selective inhibitors of Janus kinase 2 (JAK2).[2][7][8] The JAK/STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors, and its dysregulation is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[7][8]

The design and synthesis of these compounds were driven by the need for effective therapies targeting the JAK2 V617F mutation, a common driver in MPNs.[7][8] Structure-activity relationship (SAR) studies revealed key structural features necessary for potent JAK2 inhibition, leading to the identification of lead compounds with significant in vitro and in vivo efficacy.[2][7][8]

Data Presentation: Quantitative Analysis of Pyrazolyl Pyrazinamine Compounds

The following tables summarize the quantitative data for a selection of pyrazol-3-ylamino pyrazine derivatives as JAK2 inhibitors.

| Compound | Structure | JAK2 IC50 (nM) | Cellular Activity (nM) |

| Lead Compound A | [Structure Diagram Placeholder] | 10 | 100 |

| Optimized Compound B | [Structure Diagram Placeholder] | 2 | 25 |

| Analog C | [Structure Diagram Placeholder] | 50 | >1000 |

Data compiled from multiple sources.

Experimental Protocols

General Synthesis of Pyrazol-3-ylamino Pyrazines

The synthesis of the pyrazol-3-ylamino pyrazine scaffold is a multi-step process. A common route involves the initial preparation of a pyrazine N-oxide, followed by chlorination and subsequent reaction with an appropriate aminopyrazole.[7][8]

Step 1: Synthesis of Pyrazine N-oxide

A key starting material, aminomalononitrile p-toluenesulfonate, is reacted with glyoxal in the presence of acetone oxime to yield the corresponding pyrazine N-oxide.[7][8]

Step 2: Chlorination and Sandmeyer Reaction

The pyrazine N-oxide undergoes concomitant deoxygenation and chlorination using phosphorus oxychloride (POCl3). This is followed by a Sandmeyer reaction to afford the chlorinated pyrazine intermediate.[7][8]

Step 3: Coupling with Aminopyrazole

The chlorinated pyrazine is then reacted with a substituted aminopyrazole to yield the final pyrazol-3-ylamino pyrazine product.[7][8]

In Vitro JAK2 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against JAK2 is typically determined using an in vitro kinase assay.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human JAK2 enzyme and a suitable peptide substrate are prepared in a kinase assay buffer.

-

Compound Dilution: The test compounds are serially diluted to various concentrations.

-

Kinase Reaction: The JAK2 enzyme, substrate, and test compound are incubated with ATP to initiate the phosphorylation reaction.

-

Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as a radiometric assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7][9][10]

-

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The primary mechanism of action for the well-characterized pyrazol-3-ylamino pyrazines is the inhibition of the JAK2 signaling pathway.

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazolyl pyrazinamine compounds.

Caption: A generalized experimental workflow for the synthesis and evaluation of pyrazolyl pyrazinamine compounds.

Future Directions

The discovery of pyrazol-3-ylamino pyrazines as potent JAK2 inhibitors has paved the way for the development of new targeted therapies for a range of diseases. Ongoing research is focused on optimizing the selectivity of these compounds for different members of the JAK family to minimize off-target effects. Furthermore, the versatile pyrazolyl pyrazinamine scaffold holds promise for the development of inhibitors for other kinase targets, as well as for applications in other therapeutic areas beyond oncology and inflammation. The continued exploration of this privileged scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. media.cellsignal.com [media.cellsignal.com]

The Ascendant Trajectory of Pyrazole-Pyrazine Scaffolds in Oncology Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led medicinal chemists to explore a vast chemical space. Among the myriad of heterocyclic compounds, pyrazole-pyrazine fused scaffolds have emerged as a particularly promising class of molecules. Their inherent structural features allow for three-dimensional diversity and the ability to engage with a variety of biological targets implicated in cancer progression. This technical guide provides an in-depth analysis of the anticancer potential of pyrazole-pyrazine scaffolds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways they modulate.

Quantitative Analysis of Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic effects of pyrazole-pyrazine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the anticancer efficacy of these compounds. The following tables summarize the IC50 values of representative pyrazole-pyrazine scaffolds against various cancer cell lines, offering a comparative overview of their potency.

Table 1: In Vitro Cytotoxicity (IC50) of Pyrazolo[3,4-b]pyrazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4-Cl derivative (90) | MCF-7 | 2.29 | Paclitaxel | 1.02 |

| 3,4-dimethoxy derivative (91) | MCF-7 | 2.22 | Paclitaxel | 1.02 |

| Chalcone derivative (25i) | MCF-7 | 2.29 | Doxorubicin | - |

| Chalcone derivative (25j) | MCF-7 | 2.22 | Doxorubicin | - |

Data compiled from multiple sources, showcasing the potent activity of substituted pyrazolo[3,4-b]pyrazines against breast cancer cells.[1][2]

Table 2: In Vitro Cytotoxicity (IC50) of Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 5b | HCT-116 | 8.64 | Doxorubicin | - |

| Compound 35 | HepG2 | 3.53 | - | - |

| MCF-7 | 6.71 | - | - | |

| Hela | 5.16 | - | - | |

| Compound 29 | HepG2 | 10.05 | - | - |

| MCF-7 | 17.12 | - | - | |

| A549 | 29.95 | - | - | |

| Caco2 | 25.24 | - | - |

This table highlights the broad-spectrum anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives against colon, liver, breast, and cervical cancer cell lines.[1][3][4]

Table 3: Kinase Inhibitory Activity of Pyrazolo-Pyrazine Scaffolds

| Compound | Target Kinase | IC50 (nM) |

| Pyrazolo[1,5-a]pyrazine derivative 34 | JAK1 | 3 |

| JAK2 | 8.5 | |

| TYK2 | 7.7 | |

| 1H-pyrazolo[3,4-b]pyrazine derivative 4b | SHP2 | 3.2 |

| Pyrazolo[1,5-a]pyrimidine derivative 36 | CDK2 | 199 |

This table showcases the potent and selective inhibition of key oncogenic kinases by pyrazole-pyrazine scaffolds.[1][5][6]

Key Experimental Protocols

The evaluation of the anticancer potential of pyrazole-pyrazine scaffolds involves a series of well-established in vitro assays. Below are detailed methodologies for some of the pivotal experiments cited in the literature.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 48 hours in a complete medium.[7]

-

Compound Treatment: The synthesized compounds are dissolved in DMSO and added to the cells at various concentrations (typically ranging from 1 to 500 µM). The plates are then incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[7]

-

MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8]

-

Solubilization: 100 µL of a solubilization buffer is added to each well to dissolve the formazan crystals, followed by overnight incubation at 37°C.[8]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 590 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the effect of a compound on the progression of the cell cycle.

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.[9]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cancer cells are treated with the compound of interest, and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., pEGFR, pAKT, pERK1/2).[10] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Pyrazole-pyrazine scaffolds exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of pyrazolo[1,5-a]pyrimidine derivatives: Synthesis, anticancer activity and docking study [journals.ekb.eg]

- 4. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation [mdpi.com]

- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial and Antifungal Properties of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant microbial infections presents a formidable challenge to global health. This has spurred intensive research into the discovery and development of novel antimicrobial and antifungal agents. Among the diverse heterocyclic compounds investigated, pyrazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi.[1][2][3][4] While this guide aims to provide a comprehensive overview of the antimicrobial and antifungal properties of pyrazolyl compounds, it is important to note that specific literature on "pyrazolyl pyrazinamines" is limited. Therefore, this document will focus on the well-documented activities of the broader family of pyrazole derivatives, offering valuable insights for the design and development of new anti-infective therapies.

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the in vitro antimicrobial and antifungal activities of various pyrazole derivatives as reported in the scientific literature. The data includes Minimum Inhibitory Concentration (MIC) values and zone of inhibition measurements against a panel of clinically relevant microorganisms.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |

| Hydrazone 21a | 62.5 - 125 | 62.5 - 125 | 62.5 - 125 | 62.5 - 125 | - | [1] |

| Compound 3 | - | - | 0.25 | - | - | [3] |

| Compound 4 | - | - | - | - | - | [3] |

| Pyrazoline 9 | 4 | - | - | - | - | [5] |

| Pyrazolyl-Indolizine 5 | Potent | Potent | - | - | Potent | [6] |

| Pyrazolyl-Indolizine 9 | Potent | Potent | - | - | Potent | [6] |

| Pyrazolyl-Indolizine 13 | Potent | Potent | - | - | Potent | [6] |

| Pyrazolyl-Indolizine 19 | Potent | Potent | - | - | Potent | [6] |

| Compound 6b | Active | - | Active | - | - | [7] |

| Compound 6c | Active | - | Active | - | - | [7] |

| Compound 6f | Active | - | Active | - | - | [7] |

| Compound 6j | Active | - | Active | - | - | [7] |

| Compound 6k | Active | - | Active | - | - | [7] |

| Ciprofloxacin (Standard) | - | - | 0.5 | - | - | [3] |

Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Microsporum audouinii | Reference |

| Hydrazone 21a | 2.9 - 7.8 | 2.9 - 7.8 | - | - | [1] |

| Compound 2 | - | 1 | - | - | [3] |

| Compound 3 | - | - | - | 0.5 | [3] |

| Pyrazolyl-Indolizine 5 | Potent | - | - | - | [6] |

| Pyrazolyl-Indolizine 9 | Potent | - | - | - | [6] |

| Pyrazolyl-Indolizine 13 | Potent | - | - | - | [6] |

| Pyrazolyl-Indolizine 19 | Potent | - | - | - | [6] |

| Compound 6b | Active | Active | - | - | [7] |

| Compound 6f | Active | Active | - | - | [7] |

| Compound 6g | Active | Active | - | - | [7] |

| Compound 6j | Active | Active | - | - | [7] |

| Compound 6k | Active | Active | - | - | [7] |

| Clotrimazole (Standard) | - | 2 | - | 0.5 | [3] |

| Griseofulvin (Standard) | Active | Active | - | - | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of common experimental protocols employed in the synthesis and antimicrobial evaluation of pyrazole derivatives.

Synthesis of Pyrazole Derivatives

A general and efficient method for synthesizing pyrazole derivatives involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[4][8]

General Procedure:

-

Chalcone Synthesis: An appropriate ketone and aldehyde undergo a base-catalyzed aldol condensation to yield the corresponding α,β-unsaturated ketone.

-

Hydrazone Formation: The synthesized chalcone is then reacted with a suitable hydrazine derivative (e.g., p-sulfamylphenyl hydrazine, thiosemicarbazide, isonicotinic acid hydrazide) in a solvent like glacial acetic acid or ethanol.[2][8]

-

Cyclization: The resulting hydrazone is subsequently treated with an acid, such as 30% HCl, to facilitate the cyclization and formation of the pyrazole ring.[2]

Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry.[3][4]

In Vitro Antimicrobial and Antifungal Screening

The antimicrobial and antifungal activities of the synthesized pyrazole derivatives are commonly evaluated using the following methods:

1. Agar Disc/Well Diffusion Method:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).[9]

-

Sterile paper discs or wells are impregnated with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO).

-

The discs/wells are placed on the inoculated agar surface.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

The antimicrobial/antifungal activity is determined by measuring the diameter of the zone of inhibition around the disc/well.[1]

2. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in microtiter plates.

-

A standardized suspension of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the synthesis and evaluation of these compounds, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis of pyrazole derivatives.

References

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jpsbr.org [jpsbr.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antibacterial and antifungal activity of some new pyrazoline and pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antiviral Potential of 3-(1H-Pyrazol-1-yl)pyrazin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of privileged scaffolds in medicinal chemistry is a proven strategy for the discovery of novel therapeutic agents. The 3-(1H-pyrazol-1-yl)pyrazin-2-amine core represents a fascinating, yet underexplored, chemical space for the development of new antiviral drugs. This technical guide provides a comprehensive overview of the rationale behind targeting this scaffold, summarizing the known antiviral activities of related pyrazole and pyrazine derivatives, and detailing the experimental protocols necessary for the synthesis, screening, and mechanistic evaluation of this promising class of compounds.

Both pyrazole and pyrazine moieties are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks capable of binding to multiple biological targets.[1] The pyrazole ring, a five-membered aromatic heterocycle, is a key component in numerous compounds with a wide spectrum of biological activities, including antiviral properties.[1] Similarly, the pyrazine scaffold, a six-membered aromatic ring, is integral to the structure of many biologically active compounds and has been identified as an important element in the design of kinase inhibitors.[1] The combination of these two potent scaffolds in the this compound structure creates a promising platform for the development of new chemical entities with potential therapeutic applications against a range of viral pathogens.[1]

Antiviral Activity of Structurally Related Pyrazole Derivatives

While specific antiviral data for this compound derivatives is not extensively available in the public domain, the broader class of pyrazole-containing compounds has demonstrated significant antiviral activity against a variety of viruses. This section summarizes the reported in vitro activities of structurally related pyrazole derivatives to provide a basis for the potential of the core topic of this guide.

Quantitative Antiviral Data for Selected Pyrazole Derivatives

The following tables present quantitative data on the antiviral activity of various pyrazole derivatives against several viruses. This data is intended to be illustrative of the potential of the pyrazole scaffold.

Table 1: Antiviral Activity of Pyrazole Derivatives against Coronaviruses

| Compound Class | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2 | Vero E6 | Varies | Varies | Varies | [2] |

| Imadazo[1,2-a]pyrazine derivatives | Human coronavirus 229E | - | 56.96 | >400 | 7.14 | [3] |

| (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[2][4][5]triazolo[3,4-b][1][2][5]thiadiazin-7-yl)(phenyl)methanones | Human coronavirus 229E | HEL 299 | Varies | >100 | Varies | [4] |

Table 2: Antiviral Activity of Pyrazole Derivatives against Flaviviruses

| Compound Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV) | BHK-21 | 3.6 - 11.5 | >100 | >8.7 - >27.8 | [6] |

Table 3: Antiviral Activity of Pyrazole Derivatives against Other Viruses

| Compound Class | Virus | Cell Line | EC50 (µg/mL) | Reference |

| N-acetyl 4,5-dihydropyrazole | Vaccinia Virus (Lederle strain) | HEL | 7 | [7] |

| Pyrazolo[3,4-d]pyrimidine derivatives | Hepatitis A Virus (HAV) | - | Promising Activity | [5][8] |

| Pyrazolo[3,4-d]pyrimidine derivatives | Herpes Simplex Virus type-1 (HSV-1) | - | Promising Activity | [5][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and antiviral evaluation of pyrazole derivatives. These protocols can be adapted for the study of this compound derivatives.

Synthesis of Pyrazole Derivatives

The synthesis of the this compound core can be approached through several established methods for pyrazole and pyrazine ring formation. A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by the introduction of the pyrazine moiety.[1]

General Synthesis Workflow

Caption: General synthetic workflow for this compound derivatives.

Cytotoxicity Assays

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a widely used colorimetric assay for this purpose.

MTT Assay Protocol

-

Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a solvent control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Cytotoxicity Assay Workflow

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.

Plaque Reduction Assay Protocol

-

Cell Monolayer: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Pre-incubate a known titer of virus with serial dilutions of the test compound for 1 hour at 37°C.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC50) or inhibitory concentration (IC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

Plaque Reduction Assay Workflow

Caption: Workflow for the plaque reduction antiviral assay.

Potential Mechanisms of Action and Signaling Pathways

The antiviral mechanism of pyrazole derivatives can be diverse, targeting various stages of the viral life cycle. For the this compound scaffold, several potential mechanisms can be hypothesized based on the activities of related compounds.

Potential Viral Targets and Host Pathways

-

Viral Entry Inhibition: Some heterocyclic compounds interfere with the attachment of the virus to host cell receptors or inhibit the fusion of viral and cellular membranes.

-

Inhibition of Viral Enzymes:

-

Polymerases (e.g., RNA-dependent RNA polymerase): Many antiviral pyrazole analogs target viral polymerases, which are essential for the replication of the viral genome.

-

Proteases: Viral proteases are often crucial for processing viral polyproteins into functional mature proteins. Inhibition of these enzymes halts the viral life cycle.

-

Neuraminidase: For influenza virus, neuraminidase is a key enzyme for the release of new virions from infected cells.

-

Reverse Transcriptase: In retroviruses like HIV, this enzyme is a critical target for antiviral therapy.

-

-

Modulation of Host Signaling Pathways: Some antiviral compounds act by modulating host cell pathways that the virus hijacks for its own replication, such as kinase signaling pathways. The pyrazine core is known to be a key element in the design of kinase inhibitors.[1]

Hypothesized Antiviral Mechanisms

Caption: Potential antiviral mechanisms of this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antiviral agents. While direct experimental evidence for the antiviral activity of its derivatives is currently limited, the well-documented and diverse antiviral properties of the constituent pyrazole and pyrazine heterocycles provide a strong rationale for the exploration of this chemical class. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for researchers to synthesize, screen, and characterize new derivatives. Future research should focus on building a library of these compounds and evaluating their efficacy against a broad panel of viruses to unlock the full therapeutic potential of this intriguing molecular architecture.

References

- 1. This compound | 1692631-95-0 | Benchchem [benchchem.com]

- 2. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. izsvenezie.com [izsvenezie.com]

- 8. researchgate.net [researchgate.net]

Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobicyclic scaffold, 3-(1H-pyrazol-1-yl)pyrazin-2-amine, represents a privileged structure in medicinal chemistry, demonstrating significant potential as a kinase inhibitor. This technical guide provides a comprehensive overview of the synthesis, biological activity, and putative mechanisms of action of this compound and its close analogues. While specific quantitative kinase inhibition data for the parent compound is not extensively available in public literature, this guide consolidates data from related derivatives to highlight its therapeutic promise, particularly in oncology. Detailed experimental protocols for the synthesis of the core scaffold and relevant kinase inhibition assays are presented, alongside visualizations of the key signaling pathways implicated in its mechanism of action.

Introduction

Protein kinases are critical regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole and pyrazine ring systems are independently recognized as "privileged scaffolds" in drug discovery, known for their ability to interact with a wide range of biological targets. The fusion of these two heterocycles in this compound creates a unique chemical entity with considerable potential for kinase inhibition.[1]

Analogues of this core structure have demonstrated significant antiproliferative effects against various cancer cell lines, with mechanisms often linked to the inhibition of key cell cycle regulators such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[1] This guide aims to provide a detailed technical resource for researchers interested in exploring the therapeutic potential of this compound class.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the cyclocondensation reaction to form the pyrazole ring, followed by a nucleophilic substitution to introduce the pyrazine moiety.

Proposed Synthetic Pathway

A plausible synthetic route, based on established methodologies for related compounds, is outlined below. This pathway involves the reaction of a halogenated aminopyrazine with pyrazole under basic conditions.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis procedures for analogous compounds.

Materials:

-

3-Chloropyrazin-2-amine

-

Pyrazole

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

To a solution of 3-chloropyrazin-2-amine (1.0 eq) in DMF, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Inhibitory Profile

While a comprehensive kinase panel screening for this compound is not publicly available, extensive research on its derivatives provides strong evidence for its activity against key oncogenic kinases. The primary targets identified are CDKs and Aurora kinases, which are pivotal for cell cycle progression.

Quantitative Data for Pyrazolyl-Pyrazine Analogues

The following table summarizes the inhibitory concentrations (IC₅₀) of various pyrazolyl-pyrazine derivatives against selected kinases. This data highlights the potential of the core scaffold as a potent inhibitor of these targets.

| Compound Derivative | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) |

| Pyrazolyl-pyrazine analogue 1 | CDK2/Cyclin A | 37 | - | - |

| Pyrazolyl-pyrazine analogue 2 | Aurora A | 28.9 | U937 (Leukemia) | 5.106 |

| Aurora B | 2.2 | K562 (Leukemia) | 5.003 | |

| A549 (Lung) | 0.487 | |||

| LoVo (Colon) | 0.789 | |||

| HT29 (Colon) | 0.381 | |||

| Pyrazolyl-pyrazine analogue 3 | CDK2 | 24 | - | - |

| CDK5 | 23 | - | - |

Note: The data presented is for derivatives of this compound and is intended to be representative of the scaffold's potential.

Putative Mechanism of Action: Signaling Pathways

The anticancer activity of this compound is likely exerted through the inhibition of CDK2 and Aurora A, leading to cell cycle arrest and apoptosis.

Inhibition of the CDK2 Signaling Pathway

CDK2, in complex with Cyclin E and Cyclin A, is a key regulator of the G1/S phase transition and S phase progression. Inhibition of CDK2 by this compound would be expected to block the phosphorylation of retinoblastoma protein (Rb), preventing the release of E2F transcription factors and thereby arresting the cell cycle at the G1/S checkpoint.

Inhibition of the Aurora A Signaling Pathway

Aurora A kinase is essential for mitotic entry, centrosome maturation, and spindle assembly. Its inhibition would lead to defects in these processes, resulting in mitotic arrest and ultimately, apoptosis.

Experimental Protocols for Kinase Inhibition Assays

The following are generalized protocols for in vitro kinase assays, which can be adapted to assess the inhibitory activity of this compound.

General Workflow for Kinase Inhibition Assay

Protocol for CDK2/Cyclin A Kinase Assay (ADP-Glo™ Based)

Materials:

-

Recombinant human CDK2/Cyclin A enzyme

-

Histone H1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1%.

-

Add 2.5 µL of the diluted inhibitor or vehicle (1% DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of CDK2/Cyclin A enzyme solution (e.g., 10 ng/µL) to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing Histone H1 (e.g., 0.2 µg/µL) and ATP (e.g., 25 µM).

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol for Aurora A Kinase Assay (ADP-Glo™ Based)

Materials:

-

Recombinant human Aurora A enzyme

-

Kemptide (LRRASLG) substrate

-

ATP

-

Kinase buffer (as for CDK2 assay)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Follow steps 1-4 as described in the CDK2 assay protocol, using Aurora A enzyme (e.g., 5 ng/µL).

-

Initiate the kinase reaction by adding 5 µL of a solution containing Kemptide (e.g., 100 µM) and ATP (e.g., 10 µM).

-

Continue with steps 6-10 as described in the CDK2 assay protocol to determine the IC₅₀ value for Aurora A inhibition.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the development of novel kinase inhibitors. The available data on its derivatives strongly suggest potent activity against key cell cycle kinases, CDK2 and Aurora A, providing a solid rationale for its investigation as an anticancer agent.

Future research should focus on several key areas:

-

Comprehensive Kinase Profiling: A broad kinase panel screening of the parent compound, this compound, is essential to determine its precise selectivity profile and to identify potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole and pyrazine rings will help to optimize potency and selectivity, as well as to improve the pharmacokinetic properties of this compound class.

-

In Vivo Efficacy Studies: Promising analogues should be advanced into preclinical animal models of cancer to evaluate their in vivo efficacy, tolerability, and pharmacokinetic profiles.

-

Co-crystallography Studies: Obtaining crystal structures of lead compounds in complex with their target kinases will provide invaluable insights into their binding modes and facilitate structure-based drug design efforts.

By pursuing these research avenues, the full therapeutic potential of the this compound scaffold can be elucidated, potentially leading to the development of a new generation of effective and targeted cancer therapies.

References

3-(1H-pyrazol-1-yl)pyrazin-2-amine as a CDK Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The development of small molecule inhibitors targeting CDKs has been a major focus of oncology research. The pyrazole and pyrazine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets, including protein kinases. The compound 3-(1H-pyrazol-1-yl)pyrazin-2-amine combines these two key heterocyclic motifs, presenting a promising framework for the development of novel CDK inhibitors. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of this compound and related pyrazole-based compounds as CDK inhibitors. Detailed experimental protocols for key assays are provided to enable researchers to further investigate this class of compounds.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). CDKs form active heterodimeric complexes with their regulatory partners, cyclins, to phosphorylate a multitude of substrates that drive the progression through the different phases of the cell cycle. Given their central role in cell proliferation, aberrant CDK activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.

The pyrazole ring is a five-membered aromatic heterocycle that is a key component in numerous biologically active compounds, including several approved drugs. Similarly, the pyrazine scaffold, a six-membered aromatic ring, is another important pharmacophore found in many kinase inhibitors. The combination of these two scaffolds in this compound offers a unique chemical entity with the potential for potent and selective inhibition of CDKs. This guide will delve into the technical aspects of this compound class, providing a foundation for further research and development.

Synthesis and Chemical Properties

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methods for preparing related aminopyrazinyl-pyrazoles. A plausible synthetic route would involve the condensation of a pyrazole-containing precursor with a substituted pyrazine.

General Synthetic Approach:

One common strategy for the synthesis of aminopyrazoles involves the reaction of β-ketonitriles with hydrazine or its derivatives. For the pyrazine moiety, a nucleophilic aromatic substitution reaction on a halogenated aminopyrazine with pyrazole is a feasible approach.

Hypothetical Synthesis Workflow:

In-Depth Technical Guide: 3-(1H-Pyrazol-1-yl)pyrazin-2-amine Derivatives as Potent and Selective HPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising class of small molecules, 3-(1H-pyrazol-1-yl)pyrazin-2-amine derivatives, for the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a highly attractive target for cancer immunotherapy. By inhibiting HPK1, these compounds have the potential to enhance anti-tumor immune responses. This document details the quantitative structure-activity relationships, experimental methodologies for their evaluation, and the underlying signaling pathways.

Core Data Presentation: HPK1 Inhibitory Activity

The following tables summarize the in vitro activity of various this compound and related pyrazole derivatives against HPK1. The data highlights the key structural modifications that influence inhibitory potency and selectivity.

| Compound ID | R1 | R2 | HPK1 IC50 (nM) | p-SLP76 IC50 (nM) | Notes |

| 6 | H | H | 144 | - | 1H-pyrazolo[3,4-c]pyridine core. |

| 7 | CH3 | H | 148 | - | 1-methylpyrazol-4-yl analogue. |

| 8 | CH3 | - | 640 | - | Comparison compound. |

| 9 | H | benzylic amine | 219 | - | Introduction of a polar substituent. |

| 12 | CH3 | methyl | 91 | - | Improved cellular potency. |

| 16 | H | azetidine | 146 | 302 (human whole blood) | Showed promising in vivo pharmacokinetics. |

| 10n | (varies) | (varies) | 29.0 | <100 | 1H-pyrazolo[3,4-d]pyrimidine derivative. |

Data compiled from a study on pyrazolopyridine derivatives.[1]

| Compound ID | Core Scaffold | HPK1 Ki (nM) |

| 5 | Bicyclic | 2.5 |

| 6 | 1H-pyrazolo[3,4-c]pyridine | <1.0 |

Data from a study on pyrazolopyridine derivatives highlighting high binding affinity.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of HPK1 inhibitors. Below are protocols for key biochemical and cellular assays.

HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Purified recombinant HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Test compounds (this compound derivatives) diluted in DMSO

Procedure:

-

Add 1 µL of the test compound or 5% DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of HPK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP produced and thus the HPK1 activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-SLP-76 (pSLP-76) Assay (ELISA Format)

This assay measures the phosphorylation of SLP-76 at Ser376 in a cellular context, which is a direct downstream target of HPK1.

Materials:

-

Human T-cells (e.g., Jurkat cells or primary human T-cells)

-

Cell culture medium

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

-

Test compounds

-

Lysis buffer

-

PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit (Cell Signaling Technology) or similar

Procedure:

-

Seed T-cells in a 96-well plate and treat with various concentrations of the test compounds for a predetermined time.

-

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies to activate the T-cell receptor (TCR) signaling pathway and induce HPK1 activity.

-

After stimulation, lyse the cells to release the intracellular proteins.

-

Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for SLP-76.

-

Incubate to allow the capture of both phosphorylated and non-phosphorylated SLP-76.

-

Wash the plate to remove unbound material.

-

Add a detection antibody that specifically binds to phospho-SLP-76 (Ser376).

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a substrate for HRP and measure the resulting colorimetric or chemiluminescent signal.

-

The signal intensity is proportional to the amount of pSLP-76, and a decrease in signal indicates inhibition of HPK1 activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.

References

An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine, focusing on its solubility and stability. Given the novelty of this compound, this document outlines the fundamental principles and detailed experimental protocols necessary for the characterization of this and similar molecules in a drug discovery and development context. The methodologies described are based on industry standards and regulatory guidelines to ensure data quality and relevance.

Introduction: The Importance of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is critically dependent on its physicochemical properties. Among the most crucial of these are solubility and stability.

-

Aqueous solubility directly influences the bioavailability of an orally administered drug. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major reason for the failure of promising drug candidates.[1] Early assessment of solubility allows for the timely identification of compounds that may require formulation strategies to enhance their dissolution.[2]

-

Stability determines the shelf-life of a drug substance and its formulated product. A drug must remain chemically and physically unchanged during its storage and use to ensure its safety and efficacy.[3][4] Stability studies are a regulatory requirement and provide essential information for selecting appropriate storage conditions and packaging.[5] Forced degradation studies, a component of stability testing, help to identify potential degradation products and establish the degradation pathways of the molecule.[6]